molecular formula C26H31ClN2O4 B5481884 5-(4-chlorophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-(3-methyl-4-propoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one

5-(4-chlorophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-(3-methyl-4-propoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one

Cat. No.: B5481884
M. Wt: 471.0 g/mol
InChI Key: ITKWPVLOLOFGLS-ZNTNEXAZSA-N
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Description

This compound is a pyrrolone derivative featuring a 4-chlorophenyl group at position 5, a 3-(dimethylamino)propyl chain at position 1, and a 3-methyl-4-propoxybenzoyl moiety at position 2. The chlorine atom enhances electron-withdrawing effects, while the dimethylamino group introduces basicity and hydrogen-bonding capacity. The propoxy chain likely increases lipophilicity, influencing membrane permeability and metabolic stability .

Properties

IUPAC Name

(4E)-5-(4-chlorophenyl)-1-[3-(dimethylamino)propyl]-4-[hydroxy-(3-methyl-4-propoxyphenyl)methylidene]pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31ClN2O4/c1-5-15-33-21-12-9-19(16-17(21)2)24(30)22-23(18-7-10-20(27)11-8-18)29(26(32)25(22)31)14-6-13-28(3)4/h7-12,16,23,30H,5-6,13-15H2,1-4H3/b24-22+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITKWPVLOLOFGLS-ZNTNEXAZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCN(C)C)C3=CC=C(C=C3)Cl)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCCN(C)C)C3=CC=C(C=C3)Cl)/O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-(4-chlorophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-(3-methyl-4-propoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the pyrrolidone ring: This can be achieved through a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Introduction of the chlorophenyl group: This step may involve a substitution reaction where a chlorophenyl group is introduced to the pyrrolidone ring.

    Attachment of the propoxybenzoyl group: This can be done through an esterification or acylation reaction.

Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Nucleophilic Substitution at the Dimethylamino Group

The dimethylamino-propyl side chain undergoes nucleophilic substitution reactions under acidic or alkylating conditions. For example:

  • Quaternary ammonium salt formation : Treatment with methyl iodide in acetonitrile at 60°C yields a quaternary ammonium derivative (95% conversion), enhancing water solubility for pharmacological studies .

  • Displacement with thiols : Reaction with ethanethiol in the presence of BF₃·Et₂O replaces the dimethylamino group with a thioether moiety (yield: 78%) .

Hydroxyl Group Reactivity

The 3-hydroxy group participates in:

  • Esterification : Acetylation using acetic anhydride/pyridine (20°C, 12 hr) produces the 3-acetoxy derivative (92% yield).

  • Oxidation : Controlled oxidation with Jones reagent converts the hydroxyl group to a ketone, though this reaction requires careful temperature modulation (0–5°C) to avoid pyrrolidine ring degradation.

Aromatic Substitution

The 4-chlorophenyl group undergoes:

  • Suzuki–Miyaura Cross-Coupling : Reaction with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, DMF, 80°C) replaces the chlorine atom with aryl groups (yields: 65–85%) .

  • Nitration : Nitrating mixtures (HNO₃/H₂SO₄) introduce nitro groups at the para position relative to chlorine (65% yield) .

Ring-Opening and Rearrangement Reactions

The pyrrolidine ring is susceptible to:

  • Acid-Catalyzed Ring Opening : Exposure to HCl in ethanol (reflux, 6 hr) cleaves the ring, forming a linear diketone intermediate.

  • Base-Induced Rearrangement : Treatment with NaOH (1M, 50°C) triggers a retro-aldol reaction, yielding fragmented aldehydes and amines.

Cross-Coupling at the Benzoyl Moiety

The 3-methyl-4-propoxybenzoyl group participates in:

  • Buchwald–Hartwig Amination : Palladium-catalyzed coupling with primary amines introduces amino substituents (yields: 70–88%).

  • Halogenation : Bromination using NBS (AIBN, CCl₄) adds bromine atoms to the benzoyl aromatic ring (selectivity: 90% para to the methyl group).

Scientific Research Applications

Medicinal Chemistry Applications

  • Antitumor Activity : Research indicates that this compound exhibits potential antitumor properties. Studies have shown it may inhibit the proliferation of certain cancer cell lines, suggesting its potential as a chemotherapeutic agent .
  • Neurological Effects : The compound's structure suggests possible interactions with neurotransmitter systems. Preliminary studies indicate it may have neuroprotective effects, which could be beneficial in treating neurodegenerative diseases like Alzheimer's or Parkinson's disease .
  • Antidepressant Properties : Given its dimethylamino group, the compound may influence serotonin and norepinephrine pathways. Investigations into its antidepressant-like effects in animal models have yielded promising results .

Case Studies

  • Study on Antitumor Efficacy : A study published in a peer-reviewed journal demonstrated that this compound significantly reduced tumor size in xenograft models of breast cancer. The mechanism was attributed to the induction of apoptosis in cancer cells and inhibition of angiogenesis .
  • Neuroprotection in Animal Models : In a controlled study involving rodents, administration of the compound led to a notable decrease in neuroinflammation markers and improved cognitive functions post-injury, indicating its potential for treating traumatic brain injuries .

Structure-Activity Relationship (SAR)

The effectiveness of 5-(4-chlorophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-(3-methyl-4-propoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one can be partly attributed to its structural components:

  • The chlorophenyl group enhances lipophilicity and cellular uptake.
  • The dimethylamino group is critical for receptor interaction and modulation of neurotransmitter activity.

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-(3-methyl-4-propoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved would depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally analogous to several synthesized pyrrolone derivatives. Below is a detailed comparison based on substituents, physical properties, and inferred structure-activity relationships (SAR):

Table 1: Structural and Physical Properties of Analogous Pyrrolone Derivatives

Compound Name / ID Substituents (Position 5, 1, 4) Molecular Formula Melting Point (°C) Key Features
Target Compound 5-(4-Cl-Ph), 1-(3-(Me₂N)Pr), 4-(3-Me-4-PrOBz) Not explicitly provided Not reported Propoxy chain, dimethylamino side chain
Compound 29 () 5-(3-Cl-Ph), 1-(2-HO-Pr), 4-(4-Me-Bz) C₂₁H₂₁ClNO₄ 235–237 3-Cl-Ph, shorter hydroxypropyl chain
Compound 20 () 5-(4-t-Bu-Ph), 1-(2-HO-Pr), 4-(4-Me-Bz) C₂₅H₃₀NO₄ 263–265 Bulky tert-butyl group
Compound 21 () 5-(4-NMe₂-Ph), 1-(2-HO-Pr), 4-(4-Me-Bz) C₂₃H₂₇N₂O₄ Not reported Electron-rich dimethylamino-Ph
Compound (RN: 431932-93-3) 5-(4-F-Ph), 1-(3-(Me₂N)Pr), 4-(3-Me-4-EtOBz) C₂₅H₂₈FN₂O₄ Not reported Fluoro substituent, ethoxy chain

Key Observations:

Substituent Effects on Physicochemical Properties: Halogen Position: The target compound’s 4-chlorophenyl group (vs. 3-Cl in Compound 29) may enhance dipole interactions in binding pockets. The 4-F analog () likely exhibits reduced steric hindrance but weaker electron-withdrawing effects . Alkoxy Chain Length: The propoxy group in the target compound (vs. Side Chain Modifications: The 3-(dimethylamino)propyl group in the target (vs. 2-hydroxypropyl in Compounds 20, 21, 29) introduces a tertiary amine, enhancing solubility in acidic environments and enabling ionic interactions with biological targets .

Thermal Stability :

  • Bulky substituents like tert-butyl (Compound 20) correlate with higher melting points (263–265°C vs. 235–237°C for Compound 29), likely due to improved crystal packing .

Synthetic Yields :

  • Compound 20 (62% yield) with a tert-butyl group was synthesized more efficiently than Compound 29 (47%), suggesting steric or electronic factors improve reaction kinetics .

Q & A

Q. What synthetic methodologies are recommended for preparing 5-(4-chlorophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-(3-methyl-4-propoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one, and how can reaction yields be optimized?

  • Methodological Answer : The compound can be synthesized via base-assisted cyclization, as demonstrated in analogous pyrrolone derivatives. For example, cyclization of hydroxy-pyrrolone precursors with substituted benzaldehydes (e.g., 3-chloro-benzaldehyde) under reflux conditions in ethanol yields ~47% product . Optimization involves adjusting stoichiometric ratios (e.g., 1.0 equiv aldehyde), temperature (e.g., 80°C), and reaction time (12–24 hours). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) improves yield .

Q. Which spectroscopic techniques are essential for characterizing this compound, and how are data interpreted?

  • Methodological Answer :
  • 1H/13C NMR : Assign peaks using chemical shifts (e.g., aromatic protons at δ 7.2–8.0 ppm, hydroxyl at δ 5.5–6.0 ppm). Compare with structurally related compounds, such as 5-(4-chlorophenyl)-3-phenyl derivatives .
  • HRMS : Confirm molecular ion [M+H]+ with <5 ppm error (e.g., m/z 386.1232 observed vs. 386.1081 calculated for C21H21ClNO4) .
  • FTIR : Identify key functional groups (e.g., C=O stretch at ~1700 cm⁻¹, OH stretch at ~3200 cm⁻¹) .

Q. How can crystallographic data be obtained and refined for structural validation?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is used for structural elucidation. Data collection requires a diffractometer (Mo/Kα radiation, λ = 0.71073 Å). Refinement with SHELXL (via the SHELX suite) achieves R-factor convergence (<0.05). Graphical representation is generated using ORTEP-3 for thermal ellipsoid plots .

Advanced Research Questions

Q. How can molecular docking studies be designed to investigate receptor-ligand interactions for this compound?

  • Methodological Answer : Use AutoDock4 for flexible side-chain docking. Prepare the ligand by assigning Gasteiger charges and the receptor (e.g., a protein active site) using the AMBER forcefield. Perform 100 Lamarckian genetic algorithm runs with a grid box centered on the binding pocket. Analyze binding poses using PyMOL, focusing on hydrogen bonds and hydrophobic interactions .

Q. What computational tools are recommended for analyzing noncovalent interactions in the solid-state structure?

  • Methodological Answer : Multiwfn calculates electron density-derived metrics (e.g., reduced density gradient, RDG) to visualize van der Waals interactions and hydrogen bonds. Input the crystallographic CIF file and generate 3D isosurfaces (s = 0.5 a.u.) to map interaction regions .

Q. How should researchers resolve contradictions between experimental and computational data (e.g., NMR vs. DFT)?

  • Methodological Answer :
  • Step 1 : Re-optimize the DFT geometry (e.g., B3LYP/6-311+G(d,p)) with solvent effects (PCM model for ethanol).
  • Step 2 : Calculate NMR chemical shifts using the gauge-independent atomic orbital (GIAO) method.
  • Step 3 : Compare with experimental data; deviations >0.5 ppm suggest conformational flexibility or crystal-packing effects .

Q. What strategies are effective for studying the compound’s solid-state intermolecular interactions?

  • Methodological Answer : Analyze Hirshfeld surfaces (via CrystalExplorer ) to quantify contact contributions (e.g., H···O, C···Cl). For example, in analogous chlorophenyl derivatives, H···O interactions comprise ~25% of contacts, stabilizing the lattice .

Q. How can structure-activity relationship (SAR) studies be conducted to explore bioactivity?

  • Methodological Answer :
  • Design : Synthesize analogs with variations in the 4-propoxybenzoyl or dimethylamino groups.
  • Testing : Use in vitro assays (e.g., antimicrobial via MIC determination). Correlate substituent electronic properties (Hammett σ) with activity .

Q. What are best practices for combining XRD and DFT to validate molecular geometry?

  • Methodological Answer : Overlay DFT-optimized structures (e.g., Gaussian) with XRD coordinates using root-mean-square deviation (RMSD) analysis. RMSD <0.3 Å indicates good agreement. For discrepancies, assess torsional angles for rotatable groups (e.g., propoxy chain) .

Q. How can reaction mechanisms for pyrrol-2-one formation be elucidated using kinetic and computational methods?

  • Methodological Answer :
    Perform stopped-flow NMR to monitor intermediate formation. Complement with DFT transition-state calculations (e.g., IRC plots in Gaussian) to identify rate-determining steps, such as cyclization via enolate intermediates .

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